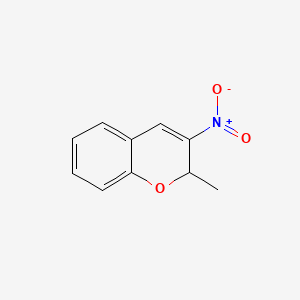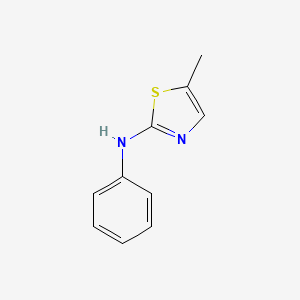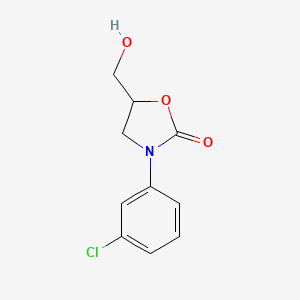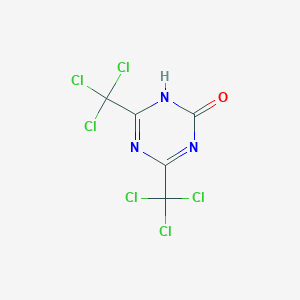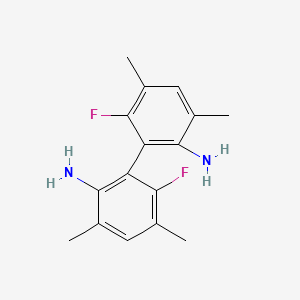
6,6'-Difluoro-3,3',5,5'-tetramethylbiphenyl-2,2'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine is a chemical compound with the molecular formula C16H18F2N2 It is a biphenyl derivative characterized by the presence of two fluorine atoms and four methyl groups attached to the biphenyl core, along with two amino groups at the 2,2’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3’,5,5’-tetramethylbiphenyl, which serves as the core structure.
Amination: The final step involves the introduction of amino groups at the 2,2’ positions. This can be accomplished through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydroxy derivatives.
Substitution: The fluorine atoms and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted biphenyl derivatives.
科学的研究の応用
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with desired properties.
作用機序
The mechanism of action of 6,6’-difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine involves its interaction with molecular targets and pathways. The compound’s fluorine atoms and amino groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
3,3’,5,5’-Tetramethylbiphenyl: Lacks the fluorine and amino groups, making it less reactive in certain chemical reactions.
6,6’-Difluoro-3,3’,5,5’-tetramethyl-2,2’,4,4’-biphenyltetramine: Contains additional amino groups, which may alter its chemical and biological properties.
Uniqueness
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine is unique due to the presence of both fluorine atoms and amino groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
47038-49-3 |
|---|---|
分子式 |
C16H18F2N2 |
分子量 |
276.32 g/mol |
IUPAC名 |
2-(2-amino-6-fluoro-3,5-dimethylphenyl)-3-fluoro-4,6-dimethylaniline |
InChI |
InChI=1S/C16H18F2N2/c1-7-5-9(3)15(19)11(13(7)17)12-14(18)8(2)6-10(4)16(12)20/h5-6H,19-20H2,1-4H3 |
InChIキー |
ZPDWAKACPHKBSS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)C2=C(C(=CC(=C2F)C)C)N)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)
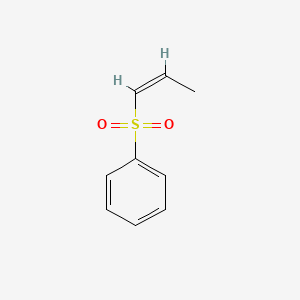

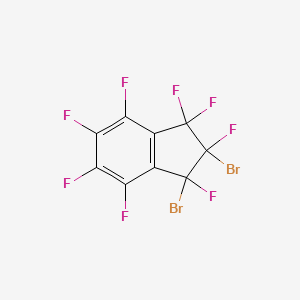

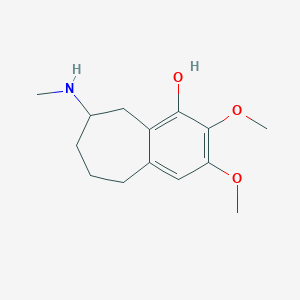
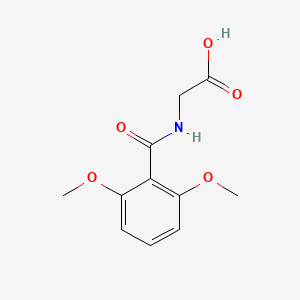
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
